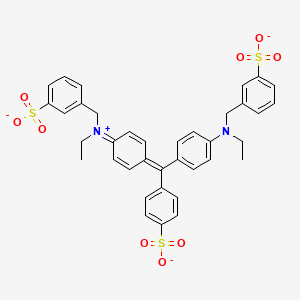

Acid green 5(2-)

Description

Definition and Classification within Anthraquinone (B42736) Dye Chemistry

Acid Green 25, systematically known as disodium (B8443419);5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate, is an anionic dye belonging to the anthraquinone class. nih.gov Its chemical structure is built upon a central anthraquinone core, which is a tricyclic aromatic ketone. This core itself is colorless, but the introduction of electron-donating groups, such as amino (-NH) and hydroxyl (-OH) groups, at specific positions (1, 4, 5, or 8) results in compounds that absorb light in the visible spectrum, producing vibrant colors from red to blue. wikipedia.org

Dyes are classified based on their chemical structure (the nature of their chromophore) and their method of application. slideshare.net Acid Green 25 falls under the following classifications:

Chemical Classification: It is an anthraquinone dye. This class of dyes is known for its structural relation to indigo (B80030) and is characterized by the anthraquinone subunit. wikipedia.org They are noted for their exceptional lightfastness. wikipedia.org

Application Classification: It is an acid dye. Acid dyes are water-soluble anionic dyes applied to fibers such as wool, silk, and polyamides from an acidic dyebath. chemicalbook.comessentialchemicalindustry.org The term "acid" refers to the dyeing process conditions and the presence of acidic groups, typically sulfonic acid (-SO₃H) groups, in the dye molecule. These groups enhance water solubility and form ionic bonds with the amino groups of protein fibers. slideshare.net

The molecular formula for Acid Green 25 is C₂₈H₂₀N₂Na₂O₈S₂. It possesses two sulfonate groups (-SO₃⁻), which impart a net charge of -2 at neutral pH, making it highly soluble in water and defining its character as an anionic dye.

Significance and Research Context of Anionic Anthraquinone Dyes

Anionic anthraquinone dyes are a significant class of colorants used extensively in the textile industry for their brightness and high stability, particularly lightfastness. ekb.eg Their fused aromatic ring structure, however, makes them resistant to degradation, leading to persistence in textile effluents and posing environmental challenges. ekb.egfrontiersin.org This resistance to breakdown has made the decolorization and degradation of anthraquinone dyes a major focus of environmental and chemical research. frontiersin.orgacs.org

The research context for these dyes is broad, spanning several key areas:

Environmental Science: A primary research driver is the development of effective methods for removing these dyes from wastewater. ekb.eg Studies explore techniques such as adsorption, photocatalysis, and biodegradation. ekb.egfrontiersin.org

Industrial Chemistry: Efforts are ongoing to optimize synthesis and application processes to improve efficiency and minimize environmental impact. This includes research into reaction kinetics and purification methods to reduce impurities.

Advanced Materials: The unique photophysical and electrochemical properties of the anthraquinone core make these dyes interesting candidates for applications beyond textiles, including as emitters in organic light-emitting diodes (OLEDs), chemosensors for ion detection, and agents in cellular imaging. mdpi.com

The rigid and planar structure of the anthraquinone moiety, combined with its ability to be functionalized, provides a versatile scaffold for creating complex molecules with tailored properties for advanced applications.

Historical Perspectives and Evolution of Research on Acid Green 25

The history of synthetic dyes began in the mid-19th century. While the first synthetic green, "acid green," was invented in 1775 by Carl Wilhelm Scheele, it was an arsenic-based pigment. studiovanm.com The development of anthraquinone dyes followed the elucidation of the structure of alizarin (B75676), a natural dye from the madder root, and its first industrial synthesis in 1869. wikipedia.org This breakthrough paved the way for the creation of a vast range of synthetic dyes based on the anthraquinone structure.

Research on Acid Green 25 and similar dyes has evolved from a primary focus on their application in the textile industry to a much broader scientific inquiry.

Early 20th Century: Research was concentrated on synthesis, improving dye fastness on fabrics like wool and silk, and expanding the available color palette.

Mid-to-Late 20th Century: With growing environmental awareness, research shifted towards understanding the ecological impact of dyes. This period saw the beginning of studies into the toxicity and persistence of dyes like Acid Green 25 in wastewater.

21st Century: Modern research is highly interdisciplinary. High-performance analytical techniques are used to study the photophysical and electrochemical properties of these dyes in detail. mdpi.commdpi.com There is a significant focus on their application in "green nanotechnology" for environmental remediation, such as their use in photocatalytic systems to degrade pollutants. researchgate.netacs.org Furthermore, their potential in supramolecular chemistry, involving host-guest interactions for applications in sensing and materials science, is an active area of investigation. chinesechemsoc.orgfrontiersin.org

This evolution reflects a broader trend in chemical research, moving from industrial production to addressing environmental consequences and exploring high-technology applications.

Compound Data

Structure

2D Structure

Properties

Molecular Formula |

C37H34N2O9S3-2 |

|---|---|

Molecular Weight |

746.9 g/mol |

IUPAC Name |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p-2 |

InChI Key |

FVGANPIKNNCIKX-UHFFFAOYSA-L |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthesis and Post Synthesis Methodologies of Acid Green 5 2

Synthetic Pathways and Reaction Mechanisms

The industrial production of Acid Green 25 and similar anthraquinone (B42736) dyes relies on a series of well-established chemical reactions. These processes begin with the functionalization of the basic anthraquinone skeleton, which is often produced from the oxidation of anthracene (B1667546) or via Friedel-Crafts acylation using phthalic anhydride (B1165640) and benzene (B151609). tiiips.comchemcess.com Once the anthraquinone core is obtained, further substitutions are required to introduce the chromophoric and auxochromic groups that define the dye's color and properties.

Core Anthraquinone Backbone Functionalization

Functionalization of the anthraquinone core is critical for creating dye intermediates. The introduction of substituents like sulfonic acid and amino groups at specific positions dictates the final color and solubility of the dye.

Sulfonation is a key step in the synthesis of many acid dyes, including Acid Green 25, as it introduces sulfonic acid (-SO₃H) groups that confer water solubility. The synthesis of Acid Green 25 involves the sulfonation of an intermediate, specifically 1,4-bis(p-toluidino)anthraquinone.

Alternatively, a common precursor for many blue and green anthraquinone dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid, also known as bromamine (B89241) acid. wikipedia.org This intermediate is synthesized by the sulfonation of 1-aminoanthraquinone. Another related method involves the direct sulfonation of 1,4-diaminoanthraquinone (B121737) (or its leuco form) to produce 1,4-diaminoanthraquinone-2-sulfonic acid. google.comresearchgate.net This process is typically carried out at elevated temperatures using oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid as the sulfonating agent. google.commu.ac.ke The reaction is an electrophilic aromatic substitution, where sulfur trioxide (SO₃) is the active electrophile.

Key parameters for the sulfonation of leuco-1,4-diaminoanthraquinone are detailed below.

| Parameter | Value/Condition | Impact on Reaction |

| Sulfonating Agent | Oleum (20-70% SO₃) or Chlorosulfonic Acid | Provides the electrophile (SO₃) for substitution. |

| Temperature | 90–150 °C | Ensures sufficient activation energy for the reaction. google.commu.ac.ke |

| Catalyst | Lewis bases (e.g., pyridine, DMF) | Can enhance reaction efficiency. |

| SO₃ Concentration | Maintained at 10-30% at reaction end | Prevents over-sulfonation and side reactions. google.com |

Kinetic studies on the sulfonation of 1,4-diaminoanthraquinone leuco with chlorosulfonic acid have shown that the reaction is controlled by diffusion through the product layer at temperatures around 140°C. researchgate.net The use of a rotating packed bed (RPB) reactor has been shown to intensify mass transfer, increasing the yield of 1,4-diaminoanthraquinone-2-sulfonic acid to over 92%, a significant improvement compared to conventional stirred tank reactors. researchgate.netmu.ac.ke

The introduction of amino groups is fundamental to developing the color of anthraquinone dyes. While the synthesis of Acid Green 25 typically starts from pre-aminated precursors, the foundational method for producing these aminoanthraquinone intermediates is often nitration followed by reduction. wikipedia.orgacs.org

Direct nitration of anthraquinone, usually with a mixture of nitric acid and sulfuric acid, yields a mixture of nitroanthraquinones. acs.orggoogleapis.com This is followed by a reduction step to convert the nitro groups (-NO₂) into amino groups (-NH₂).

However, direct nitration can lead to a mixture of isomers (e.g., 1- and 2-nitroanthraquinones) and dinitro products, which requires complex separation processes to isolate the desired pure aminoanthraquinone. googleapis.com To circumvent the environmental issues associated with the older mercury-catalyzed sulfonation-ammonolysis route to 1-aminoanthraquinone, significant research has been dedicated to optimizing the nitration-reduction pathway. acs.org Reduction of the nitro group can be achieved using various reagents, including sodium sulfide (B99878) or through catalytic hydrogenation. researchgate.net

Diazotization and Coupling Reactions

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, followed by a coupling reaction, is the cornerstone of azo dye synthesis. While not the primary method for constructing the core of Acid Green 25, these reactions can be used to further functionalize anthraquinone dyes that possess a free amino group.

For instance, an aminoanthraquinone derivative can be diazotized using nitrous acid (NaNO₂ in HCl or H₂SO₄) at low temperatures (0–5 °C). orientjchem.org The resulting diazonium salt is an electrophile that can be coupled with a nucleophilic compound (a coupling component), such as a phenol (B47542) or a naphthol derivative, to form an azo linkage (-N=N-), thereby creating a hybrid anthraquinone-azo dye. orientjchem.org This allows for the synthesis of a wide range of colors by varying the coupling component.

Ullmann Coupling Reactions in Anthraquinone Dye Synthesis

The Ullmann condensation or coupling reaction is a crucial method for synthesizing many anthraquinone dyes, including those in the family of Acid Green 25. This reaction involves the formation of a carbon-nitrogen bond between a halogenated anthraquinone and an amine, catalyzed by copper. researchgate.netresearchgate.net

A common pathway to blue and green dyes involves the reaction of bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with an appropriate aromatic amine. wikipedia.orgagya.info In the case of Acid Green 25, the key intermediate is formed by the condensation of two equivalents of p-toluidine (B81030) with a 1,4-dihaloanthraquinone, followed by sulfonation. An alternative and more direct route involves the Ullmann condensation of bromamine acid analogues with various amines. researchgate.net

The reaction typically requires a copper catalyst (e.g., elemental copper, copper salts) and is often performed at high temperatures. researchgate.netagya.info The conditions can be harsh, sometimes leading to side products and requiring long reaction times. researchgate.net

| Component | Role | Example |

| Anthraquinone Substrate | Halogenated anthraquinone | 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine acid) |

| Amine | Nucleophile | p-toluidine or other aniline (B41778) derivatives |

| Catalyst | Activates the C-Hal bond | Elemental Copper (Cu⁰), Copper(I) salts |

| Solvent/Conditions | Reaction medium | Phosphate buffer (pH 6-7), or solvent-free for liquid amines researchgate.netagya.info |

Microwave-Assisted Synthetic Approaches

To address the often harsh conditions and long reaction times of traditional methods, microwave-assisted synthesis has emerged as a green and efficient alternative for producing anthraquinone dyes. asianpubs.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times, improve yields, and minimize the use of organic solvents. asianpubs.orgasianpubs.org

This technique has been successfully applied to various steps in anthraquinone dye synthesis, including:

Condensation Reactions: The synthesis of alizarin (B75676) from phthalic anhydride and catechol in the presence of sulfuric acid is significantly accelerated under microwave irradiation. asianpubs.org

Ullmann Coupling: Microwave heating has been used for the Ullmann coupling of bromamine acid with aniline derivatives, reducing the reaction time from hours to as little as 2-20 minutes. agya.infoacs.org

Solvent-Free Synthesis: Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.nettsijournals.comtsijournals.com

Recent studies have shown that microwave-assisted nitration can reduce reaction times from 4.5 hours to 1.2 hours with comparable yields, highlighting the potential of this technology to create more sustainable synthetic processes.

Purification and Impurity Control Strategies

The purification of Acid Green 5(2-) is a critical post-synthesis step to ensure the final product meets the required quality standards for its applications. The process aims to remove unreacted starting materials, by-products, and other process-related impurities. Common impurities can include inorganic salts, isomers of the dye, and precursor molecules. nih.gov Effective impurity control relies on a multi-step approach combining several physical and chemical separation techniques. ich.org

Salt Precipitation Techniques

Salt precipitation, or "salting out," is a widely used method for the initial recovery and purification of water-soluble anionic dyes like Acid Green 5(2-). researchgate.net This technique manipulates the dye's solubility in an aqueous solution by adding a high concentration of an electrolyte, typically an inorganic salt like sodium chloride. google.com The increased ionic strength of the solution reduces the solvation of the dye molecules, causing them to aggregate and precipitate.

The process generally involves dissolving the crude dye mixture in water and then adding the salt until the dye precipitates. google.com The precipitated dye can then be separated from the impurity-rich mother liquor by filtration. This method is effective for separating the dye from water-soluble organic impurities and excess sulfonating agents. In some processes, specific salts can be used to target and remove particular impurities. For instance, if sulfuric acid is used during synthesis, adding a barium salt like barium chloride can precipitate manganese ions, which may have been used as an oxidizing agent. google.com

Factors influencing the efficiency of salt precipitation include the concentration of the dye solution, the type and concentration of the salt used, temperature, and pH.

Table 1: Parameters in Salt Precipitation of Triphenylmethane (B1682552) Dyes

| Parameter | Effect on Precipitation | Typical Conditions | Reference |

| Salt Concentration | Higher concentration decreases dye solubility, increasing yield. | Sodium chloride is commonly used. | google.com, researchgate.net |

| Temperature | Lower temperatures generally favor precipitation. | Often performed at or below room temperature. | google.com |

| pH | Affects the charge and solubility of the dye and impurities. | Adjusted to optimize the separation. | google.com |

| Dye Concentration | Influences the saturation point and precipitation efficiency. | Typically 1-10% by weight in the initial solution. | google.com |

Chromatographic Separation Methods

Chromatography is a powerful technique for separating closely related compounds and is employed to achieve high purity levels for Acid Green 5(2-). Both thin-layer chromatography (TLC) and column chromatography (CC) are utilized. ajol.info

Thin-Layer Chromatography (TLC): TLC is primarily used for qualitative analysis to monitor the progress of a reaction or to identify the number of components in a mixture. bnmv.ac.in A small spot of the dye solution is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a developing solvent (mobile phase). As the solvent moves up the plate, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. ttu.edu

Column Chromatography (CC): For preparative purification, column chromatography is the method of choice. A glass column is packed with a stationary phase, typically silica gel. ajol.info The crude dye is dissolved in a minimal amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation into different fractions. ajol.info For anionic dyes like Acid Green 5(2-), polar stationary phases are common, with eluent systems tailored to achieve optimal separation.

Table 2: Typical Chromatographic Conditions for Dye Purification

| Technique | Stationary Phase | Mobile Phase (Eluent System) | Purpose | Reference |

| TLC | Silica Gel F254 | Ethyl acetate/Acetone/Diethyl ether | Qualitative analysis, monitoring | ajol.info |

| CC | Silica Gel (60 mesh) | Ethyl acetate/Diethyl ether/Acetone | Preparative purification | ajol.info |

| HPLC | Polyethylene Glycol (PEG) | Water/Triethylamine | High-purity analysis, impurity profiling | nih.gov |

Crystallization Techniques for Purity Enhancement

Crystallization is a crucial final step for obtaining Acid Green 5(2-) in a highly pure, stable, solid form. This technique separates the dye from residual impurities by exploiting differences in solubility. Recrystallization from a mixed solvent system is particularly effective for organic dyes. nih.gov

The process involves dissolving the partially purified dye in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. google.com This solution is then slowly cooled, which decreases the dye's solubility and causes it to crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the dye well at high temperatures but poorly at low temperatures. Mixed solvent systems, such as ethanol-water or methanol-water, allow for fine-tuning of the solvent properties to control the crystallization process. nih.gov

The rate of cooling, agitation, and the presence of seed crystals can influence the size, shape, and purity of the resulting crystals. secoya-tech.com Studies on the organic dye Acid Green 27 have shown that varying the volume ratio of alcohol to water can produce uniform crystals of different shapes, such as rods or shuttles. nih.gov After crystallization, the purified crystals are collected by filtration, washed with a cold solvent to remove any adhering mother liquor, and then dried.

Application of Green Chemistry Principles in Synthesis Design

The synthesis of dyes has traditionally involved processes that use hazardous reagents and generate significant waste. Green chemistry aims to redesign these processes to be more environmentally benign by minimizing waste, using safer chemicals, and improving energy efficiency. wikipedia.org

Development of Eco-Friendly Solvents and Reaction Media

A primary focus of green chemistry is the replacement of volatile organic compounds (VOCs) with greener alternatives. pnas.org Traditional dye synthesis often relies on organic solvents that are toxic, flammable, and harmful to the environment. aalto.fi

Eco-Friendly Solvent Alternatives:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent for many reactions. orientjchem.org

Supercritical Fluids: Supercritical carbon dioxide (scCO2) can be used as a reaction medium, offering the advantage of being easily removed from the product by depressurization. wikipedia.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs are classes of solvents with very low vapor pressures, which reduces air pollution. rsc.org DESs, in particular, are gaining attention as they are often biodegradable, have low toxicity, and can be synthesized from inexpensive, naturally sourced components. rsc.orgpan.pl They have shown promise as effective media for both the synthesis and extraction of dyes. pan.pl

Alternative Reaction Conditions:

Catalysis in Sustainable Synthesis of Acid Green 5(2-)

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical transformations. pnas.org The synthesis of triphenylmethane dyes like Acid Green 5(2-) traditionally involves an oxidation step that uses stoichiometric amounts of heavy metal oxidants like lead dioxide or manganese dioxide, which are toxic and create significant inorganic waste. sci-hub.st

Green Catalytic Approaches:

Catalytic Oxidation with Air/Oxygen: A greener approach is to use air or molecular oxygen as the ultimate oxidizing agent, with water as the only by-product. This requires a catalyst to activate the oxygen. sci-hub.st Systems using catalysts based on vanadium, molybdenum, or copper have been developed for the oxidation of the leuco base of triphenylmethane dyes. google.comgoogle.com

Biocatalysis and Biomimetic Catalysts: Enzymes and enzyme-mimicking complexes offer highly selective and efficient catalysis under mild conditions. Iron nanoparticles synthesized using fungal extracts have demonstrated the ability to decolorize triphenylmethane dyes, indicating their potential for catalytic applications in synthesis or degradation. nih.gov

Solid Acid Catalysts: Replacing hazardous liquid acids like sulfuric acid with solid acid catalysts can simplify product separation and catalyst recycling. rsc.org Studies have shown that using phosphoric acid instead of sulfuric acid can lead to comparable yields in some reactions while being a much safer and more environmentally friendly alternative. abcr-mefmo.org

Table 3: Comparison of Traditional vs. Green Catalysis in Triphenylmethane Dye Synthesis

| Feature | Traditional Method | Green Chemistry Approach | Reference |

| Oxidizing Agent | Stoichiometric MnO₂ or PbO₂ | Catalytic system with O₂ (air) | sci-hub.st, google.com |

| Catalyst | Not typically catalytic | Vanadium/Molybdenum oxides, Copper salts, Iron nanoparticles | google.com, google.com, nih.gov |

| Acid | Concentrated H₂SO₄ | Phosphoric acid, solid acid catalysts | abcr-mefmo.org, rsc.org |

| By-products | Heavy metal salts, significant waste | Primarily water | sci-hub.st |

| Efficiency | Lower atom economy, high E-factor | Higher atom economy, lower E-factor | pnas.org |

Process Intensification through Microwave Irradiation

Process intensification in chemical manufacturing aims to develop smaller, cleaner, and more energy-efficient technologies. In the synthesis of triphenylmethane dyes, such as Acid Green 5(2-), the application of microwave irradiation represents a significant leap forward in process intensification, aligning with the principles of green chemistry. researchgate.net This non-conventional energy source offers substantial advantages over traditional heating methods by enabling rapid, uniform, and selective heating of reactants. frontiersin.orgmdpi.com

Research into the synthesis of triphenylmethane derivatives, the class of compounds to which Acid Green 5(2-) belongs, has demonstrated the profound impact of microwave-assisted techniques. rasayanjournal.co.inresearchgate.net Conventional synthesis protocols for these dyes are often characterized by long reaction times, high energy consumption, and the use of hazardous solvents. rasayanjournal.co.in For instance, traditional condensation reactions to form the dye's core structure can require continuous heating for as long as 24 hours, with temperatures gradually increasing from 60°C to 140°C. rasayanjournal.co.in This approach is not only time-consuming and energy-intensive but also necessitates a complex setup for synthesis and purification. rasayanjournal.co.in

In contrast, microwave-induced synthesis offers a dramatically more efficient and environmentally benign alternative. benthamscience.comsphinxsai.com Studies have successfully demonstrated a one-pot, solvent-free synthesis of triphenylmethane dyes using a domestic microwave oven. rasayanjournal.co.inresearchgate.net This method involves the condensation of an appropriate aldehyde and amine, followed by oxidation of the resulting leuco base. rasayanjournal.co.in The entire process can be completed in a fraction of the time required by conventional methods, showcasing a key achievement in process intensification. frontiersin.orgsphinxsai.com

The primary benefits observed in the microwave-assisted synthesis of these dyes include a drastic reduction in reaction time, the elimination of organic solvents, and simplified operational procedures. rasayanjournal.co.inresearchgate.net These improvements lead to lower energy consumption, reduced waste generation, and potentially higher purity of the final product, which simplifies downstream processing. researchgate.netmdpi.com

Research Findings:

Detailed research on the synthesis of triphenylmethane dyes highlights the transformative potential of microwave irradiation. A key study reported the successful synthesis of several triphenylmethane derivatives under solvent-free microwave conditions. The traditional method required 24 hours of continuous heating, whereas the microwave-assisted approach was completed in a significantly shorter timeframe, demonstrating a remarkable acceleration of the reaction rate. rasayanjournal.co.in This solvent-free approach not only addresses environmental concerns associated with volatile organic compounds but also simplifies the work-up procedure. researchgate.netrasayanjournal.co.in

While specific yield comparisons for Acid Green 5(2-) are not extensively detailed in the cited literature, the general findings for its parent class of dyes are compelling. The efficiency of microwave-assisted synthesis is further substantiated by comparative studies on other organic molecules, which consistently report substantial improvements in both reaction time and product yield.

The following tables present a comparison based on available research for triphenylmethane dyes and typical results from other relevant microwave-assisted organic syntheses.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triphenylmethane Dyes

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours to 24 hours | A few minutes | frontiersin.orgrasayanjournal.co.in |

| Solvent Use | High-boiling point polar solvents (e.g., DMSO, DMF) or Toluene | Solvent-free (dried media) | researchgate.netrasayanjournal.co.in |

| Energy Input | Prolonged, gradual heating (60°C to 140°C) | Short bursts of microwave irradiation | mdpi.comrasayanjournal.co.in |

| Apparatus | Large set of glassware for synthesis and purification | Single pot (e.g., domestic microwave oven) | rasayanjournal.co.in |

| Process Complexity | Tedious, multi-step, continuous monitoring | Simplified, one-pot synthesis | rasayanjournal.co.inbenthamscience.com |

Table 2: Illustrative Research Findings on Microwave-Assisted Synthesis Yield and Time Improvement

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Heterocyclic Amides | Conventional | 13 hours | 72% | researchgate.net |

| Microwave | 9 - 42 minutes | 87% | researchgate.net | |

| Tri-substituted Imidazoles | Conventional | Longer time | Lower yield | benthamscience.com |

| Microwave | Minimal time | Greater yield | benthamscience.com | |

| Benzotriazole Derivatives | Conventional (Reflux) | 3 - 6 hours | 23% | nih.gov |

| Microwave | 3 - 6.5 minutes | 42% | nih.gov | |

| 4,6-Diarylpyrimidines | Conventional | 24 hours | 94% | javeriana.edu.co |

These findings collectively underscore that process intensification through microwave irradiation is a highly effective strategy for the synthesis of complex organic molecules like Acid Green 5(2-). The technology facilitates a shift towards greener, faster, and more economical chemical production. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Acid Green 5 2

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule and understanding its fundamental structure. nih.govfrontiersin.org These techniques measure the distinct vibrational frequencies of chemical bonds, which are unique to the molecule's composition and geometry. bruker.commdpi.com

FTIR spectroscopy provides valuable information on the functional groups present in the Acid Green 5(2-) molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify key structural components. rockymountainlabs.com For triarylmethane dyes like Acid Green 5, the FTIR spectrum is characterized by several key absorption bands. A prominent peak observed around 1578 cm⁻¹ is attributed to the C=C stretching vibration of the para-disubstituted aromatic ring, a core feature of the triarylmethane structure. researchgate.net Other significant bands correspond to the vibrations of the sulfonate groups and the various C-H and C-N bonds within the molecule.

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule by analyzing inelastically scattered light. bruker.comosti.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for elucidating the core carbon skeleton of dyes like Acid Green 5. wvu.edu The Raman spectrum of Acid Green 5 shows characteristic bands that help to distinguish it from other triarylmethane dyes. researchgate.net Discriminating bands in the 1100-1200 cm⁻¹, 1340-1360 cm⁻¹, and near 1600 cm⁻¹ regions are particularly useful for identifying the di-amino triarylmethane structure of Acid Green 5. researchgate.net

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions, providing dynamic information about transient intermediates and reaction pathways. nih.govfrontiersin.org Techniques such as Attenuated Total Reflection (ATR)-FTIR can be employed to follow the progress of a reaction involving Acid Green 5(2-) without the need for sample extraction. spectroscopyonline.com

For instance, during a degradation process (e.g., photocatalytic or oxidative), in-situ spectroscopy could be used to monitor the disappearance of characteristic peaks of the parent dye and the emergence of new peaks corresponding to degradation byproducts. The cleavage of the central carbon-phenyl bond or the breakdown of the aromatic rings would lead to a decrease in the intensity of the triarylmethane-related bands (e.g., ~1578 cm⁻¹ in FTIR). researchgate.net Similarly, in-situ Raman spectroscopy can track changes in the molecular structure during a reaction, such as a shift in peak positions or intensities, which can indicate bond strain, charge accumulation, or phase evolution of a catalyst involved in the dye's transformation. acs.org This provides crucial mechanistic data that is unattainable through conventional, offline analysis.

Electronic Spectroscopy for Chromophore Analysis and Kinetic Studies

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. It is particularly useful for analyzing colored compounds like Acid Green 5(2-), as the color is a direct result of the absorption of light in the visible region of the electromagnetic spectrum. msu.edu

The vibrant green color of Acid Green 5(2-) is due to its extended system of conjugated pi (π) bonds, which constitutes the chromophore. This system absorbs light strongly in the red region of the visible spectrum, causing the complementary green color to be perceived. msu.edu The UV-Vis spectrum of Acid Green 5(2-) in an aqueous solution shows a characteristic major absorption maximum (λmax).

UV-Vis spectroscopy is an essential tool for studying the kinetics of dye degradation. researchgate.net By monitoring the change in absorbance at the dye's λmax (~630 nm) over time, the rate of degradation can be quantified. researchgate.net As the conjugated chromophore of Acid Green 5(2-) is broken down during a degradation process, its ability to absorb light at this wavelength diminishes, leading to a decrease in the peak's intensity.

This data can be used to determine key kinetic parameters, such as the reaction rate constant (k) and the half-life of the reaction, by fitting the experimental data to kinetic models (e.g., pseudo-first-order kinetics). iwaponline.comemerald.com Furthermore, the appearance of new absorption bands at different wavelengths during the process can indicate the formation of intermediate degradation products. nih.gov This provides insight into the degradation pathway, revealing whether the process involves simple decolorization or mineralization into smaller, non-absorbing species.

Mass Spectrometry for Molecular Identification and Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for the precise identification of molecules and for shedding light on the transformation pathways of compounds like Acid Green 5(2-).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a compound with a high degree of confidence. thermofisher.com Techniques such as Orbitrap and Fourier Transform Mass Spectrometry (FTMS) can achieve sub-ppm mass accuracy, significantly reducing the number of possible chemical formulas for an unknown ion. thermofisher.combradford.ac.ukrsc.org For Acid Green 5(2-), with a molecular formula of C₃₇H₃₄N₂Na₂O₉S₃ and a molar mass of 792.86 g/mol , HRMS can confirm its identity by matching the experimentally measured mass to the theoretical mass with very low error. vwr.com This level of accuracy is vital for distinguishing between compounds with similar nominal masses, a common challenge in the analysis of complex samples. thermofisher.com The use of internal calibrants is often employed to further enhance mass accuracy, especially for instruments other than FTMS. rsc.org

Table 1: Molecular Information for Acid Green 5(2-)

| Property | Value | Reference |

| Synonyms | Light Green SF Yellowish, C.I. 42095, Acid Green 5 | wikipedia.orgnih.gov |

| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | vwr.com |

| Molar Mass | 792.86 g/mol | vwr.com |

| PubChem CID | 21223 | nih.gov |

This table provides key molecular information for the compound Acid Green 5(2-).

The degradation of dyes like Acid Green 5(2-) can occur through various processes, including photocatalysis and electrochemical degradation. researchgate.netresearchgate.net Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful method for identifying the resulting degradation products. nih.govresearchgate.netscirp.org By analyzing the mass-to-charge ratio (m/z) of the intermediates formed during degradation, researchers can propose fragmentation pathways. For instance, in studies of other complex organic molecules, HRMS has been used to identify rearranged monomers, dimers, and other species formed under acidic or oxidative stress. nih.govresearchgate.netsrce.hr The photocatalytic degradation of similar dyes often involves the breaking of conjugated structures and the opening of aromatic rings, leading to the formation of smaller molecules like benzene (B151609) sulphonic acid, aniline (B41778), and eventually, complete mineralization to CO₂ and H₂O. mdpi.commatec-conferences.orgrsc.org Careful examination of the accurate mass, isotope patterns, and product ion spectra from tandem mass spectrometry (MS/MS) allows for the structural elucidation of these transient species. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Analyzing mixtures containing Acid Green 5(2-) and its potential degradation products can be challenging due to overlapping signals in standard 1D NMR spectra. nih.gov Advanced NMR techniques are employed to overcome this complexity. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), help to establish correlations between protons and carbons, aiding in the assignment of complex spectra. creative-biostructure.com For separating the signals of different components in a mixture without physical separation, Diffusion-Ordered Spectroscopy (DOSY) is a powerful tool. nih.govhuji.ac.il DOSY separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. huji.ac.il This allows for the generation of individual spectra for each component in the mixture, a technique sometimes referred to as "NMR chromatography". huji.ac.il Hyphenated techniques like LC-NMR, which combine the separation power of liquid chromatography with the structural information from NMR, are also highly effective for analyzing complex mixtures. creative-biostructure.com

Electrochemical Characterization Techniques

Electrochemical methods are used to investigate the redox properties of Acid Green 5(2-) and to study its electrochemical degradation. Cyclic voltammetry (CV) is a primary technique for characterizing the electrochemical behavior of a substance. mdpi.comasdlib.org In a CV experiment, the potential applied to a working electrode is scanned linearly, and the resulting current is measured. asdlib.org This provides information about the oxidation and reduction potentials of the analyte. Studies on similar acid dyes have used CV to understand their electrochemical oxidation processes. electrochemsci.org For instance, the electrochemical degradation of Acid Green dyes has been investigated using various electrode materials, such as lead oxide coated titanium and mixed metal oxides like Ti/RuO₂IrO₂TiO₂. researchgate.netpsu.edu The efficiency of the electrochemical treatment can be assessed by monitoring the decrease in color intensity and the reduction in Chemical Oxygen Demand (COD). researchgate.netpsu.edu The peak currents and potentials observed in cyclic voltammograms can be influenced by factors such as scan rate, dye concentration, and the presence of supporting electrolytes. mdpi.comabechem.com

Cyclic Voltammetry for Redox Behavior and Electron Transfer Kinetics

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of chemical species. In the context of Acid Green 5(2-), CV provides critical insights into its oxidation and reduction behavior at an electrode surface. The experiment involves linearly scanning the potential of a working electrode in a solution containing the dye and measuring the resulting current. sci-hub.se

The resulting voltammogram for Acid Green 5(2-) would be expected to show characteristic anodic (oxidation) and cathodic (reduction) peaks corresponding to the electron transfer processes involving the dye's electroactive functional groups. The triphenylmethane (B1682552) structure, with its extended π-conjugated system, is the primary site of redox activity.

Key parameters derived from the CV analysis include:

Peak Potentials (Epa and Epc): The potentials at which the anodic and cathodic peak currents occur. The formal reduction potential, a good approximation of the standard potential, can be estimated from the midpoint of these peak potentials. sci-hub.se

Peak Currents (ipa and ipc): The magnitude of these currents is proportional to the concentration of the dye.

Peak Separation (ΔEp = Epa - Epc): For a reversible, one-electron process, the theoretical peak separation is approximately 58/n mV at 25°C (where n is the number of electrons transferred). sci-hub.se Deviations from this value indicate quasi-reversible or irreversible electron transfer kinetics.

Scan Rate Dependence: Studying the relationship between peak currents and the scan rate helps determine whether the redox process is diffusion-controlled or adsorption-controlled. abechem.com

For instance, in a study of the similar dye Fast Green FCF, cyclic voltammetry was used to investigate its electrochemical oxidation at a glassy carbon electrode. researchgate.net A similar approach for Acid Green 5(2-) would elucidate its electron transfer mechanisms, stability of redox products, and kinetic parameters.

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Anodic Peak Potential (Epa) | Potential of oxidation peak. | Dependent on electrode material and pH. |

| Cathodic Peak Potential (Epc) | Potential of reduction peak (on reverse scan). | Dependent on reversibility of the oxidation. |

| Peak Separation (ΔEp) | Difference between Epa and Epc. | > 59 mV, suggesting a quasi-reversible or irreversible process. |

| Peak Current Ratio (ipa/ipc) | Ratio of anodic to cathodic peak currents. | A ratio not equal to 1 may indicate coupled chemical reactions following electron transfer. sci-hub.se |

Differential Pulse Voltammetry for Enhanced Sensitivity

Differential Pulse Voltammetry (DPV) is an electroanalytical technique renowned for its high sensitivity and excellent resolution compared to CV. biologic.net DPV is particularly well-suited for determining trace quantities of electroactive substances like Acid Green 5(2-). The technique involves applying small potential pulses of constant amplitude onto a linearly increasing potential ramp. The current is measured twice: just before the pulse and at the end of the pulse. The difference in these currents is plotted against the base potential. biologic.net

This method effectively minimizes the contribution of non-faradaic (capacitive) current, which enhances the signal-to-noise ratio and lowers the detection limits. libretexts.org For Acid Green 5(2-), DPV can be developed into a highly sensitive method for its quantification in various samples. Research on the related dye Fast Green FCF demonstrated a linear response range from 30 μM to 0.2 mM with a detection limit of 0.8 μM using DPV. researchgate.net A similar performance would be anticipated for Acid Green 5(2-), making DPV a valuable tool for environmental monitoring. The enhanced sensitivity allows for the detection of the dye at concentrations relevant to water quality standards. researchgate.netnih.gov

| Parameter | Description | Projected Value |

|---|---|---|

| Technique | Voltammetric Method | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Material used for analysis. | Glassy Carbon Electrode (GCE) |

| Linear Range | Concentration range where current is proportional to concentration. | ~10⁻⁷ to 10⁻⁴ M |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | ~10⁻⁷ M (sub-micromolar) |

Electrode-Dye Interaction Studies

Understanding the interaction between Acid Green 5(2-) and electrode surfaces is fundamental for developing effective electrochemical sensors and for studying its adsorption phenomena. When an electrode is placed in an electrolyte solution containing the dye, an electrical double layer forms at the interface. louisville.edu The adsorption of dye molecules onto the electrode surface can significantly alter the properties of this interface.

Electrochemical techniques such as CV and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for probing these interactions.

Cyclic Voltammetry: Changes in the shape, position, and intensity of the voltammetric peaks of a redox probe (like [Fe(CN)₆]³⁻/⁴⁻) in the presence of Acid Green 5(2-) can indicate that the dye is blocking active sites on the electrode surface. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to alternating current over a range of frequencies. The resulting data can be modeled with an equivalent circuit to quantify parameters like charge transfer resistance (Rct). An increase in Rct upon introduction of the dye suggests that the adsorbed dye layer is impeding the electron transfer process at the electrode surface.

These studies provide insights into the nature of the adsorption (physisorption vs. chemisorption) and the orientation of the dye molecules on the surface.

Surface and Morphological Characterization in Adsorption/Catalysis Research

In environmental remediation research, Acid Green 5(2-) is often used as a model pollutant to test the efficacy of new adsorbent materials or photocatalysts. Characterizing the surface and morphology of these materials before and after interaction with the dye is crucial for understanding the underlying mechanisms of removal.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography of a material at high magnification. carleton.edunanoscience.com In the context of Acid Green 5(2-) adsorption studies, SEM is used to examine the surface of an adsorbent (e.g., activated carbon, clay, biochar, or nanomaterials) before and after the dye uptake process. ijcce.ac.irresearchgate.net

SEM images can provide direct, visual evidence of adsorption. For example, a material with a smooth, porous surface might appear rougher or show that its pores have been filled or covered after being exposed to a solution of Acid Green 5(2-). researchgate.net This qualitative analysis helps confirm that the dye has been successfully transferred from the aqueous phase to the surface of the adsorbent material. Comparing the morphology of the pristine adsorbent with the dye-laden adsorbent reveals how the dye molecules are distributed on the surface. researchgate.net

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

The Brunauer-Emmett-Teller (BET) method is the standard technique for measuring the specific surface area, pore volume, and pore size distribution of porous materials. wikipedia.orglibretexts.org The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures (77 K). wikipedia.org

In adsorption research, a high specific surface area is often a primary requirement for an effective adsorbent. BET analysis is used to quantify this critical parameter. By comparing the BET surface area of an adsorbent before and after the adsorption of Acid Green 5(2-), researchers can gain valuable insights. A significant decrease in surface area and pore volume after dye adsorption indicates that the dye molecules have occupied the active sites and pores on the adsorbent's surface. tandfonline.com This data is vital for validating the effectiveness of the material and understanding the adsorption mechanism (e.g., monolayer vs. multilayer coverage, pore-filling). acs.org

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Pristine Adsorbent | 150.5 | 0.25 | 6.6 |

| Adsorbent after Dye Adsorption | 45.2 | 0.08 | 7.1* |

*The apparent increase in average pore diameter can sometimes be observed if smaller pores are preferentially blocked by dye molecules, shifting the average to the remaining larger pores.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of elements within the top 5-10 nm of a material's surface. thermofisher.comwikipedia.orgrms-foundation.ch

In studies involving the adsorption or catalytic degradation of Acid Green 5(2-), XPS is used to confirm the presence of the dye on the material's surface. The molecular formula of Acid Green 5(2-) (C₃₇H₃₄N₂Na₂O₉S₃) shows it contains nitrogen and sulfur atoms, which are typically absent in many common adsorbents like simple clays (B1170129) or carbons. nih.gov The detection of N 1s and S 2p signals in the XPS spectrum of an adsorbent after exposure to the dye is unequivocal proof of successful adsorption. recercat.catresearchgate.net

Furthermore, high-resolution XPS scans of individual elements (C 1s, O 1s, N 1s, S 2p) can reveal changes in chemical bonding environments. This can provide clues about the interaction mechanism between the dye's functional groups (e.g., sulfonate groups -SO₃⁻) and the adsorbent surface. rsc.org

| Element | Pristine Adsorbent (e.g., Activated Carbon) | Adsorbent after Dye Adsorption | Comment |

|---|---|---|---|

| C 1s | ~90% | ~75% | Decrease in relative carbon content from the adsorbent due to surface coverage by the dye. |

| O 1s | ~10% | ~18% | Increase due to oxygen in the dye's sulfonate and other groups. |

| N 1s | 0% | ~3% | Signature peak confirming the presence of the nitrogen-containing dye. |

| S 2p | 0% | ~4% | Signature peak from the dye's three sulfonate groups, confirming adsorption. |

Environmental Fate and Transport Dynamics of Acid Green 5 2

Aquatic Environmental Behavior

Water Column Persistence and Hydrophilicity

Acid Green 5(2-), a triarylmethane dye, is characterized by its high water solubility. nih.govfishersci.com This property is a key determinant of its behavior in aquatic environments. Substances with high water solubility, like Acid Green 5(2-), are expected to remain predominantly in the water column. nih.govnih.gov Their hydrophilic nature means they have a strong affinity for water molecules and are less likely to adsorb to suspended solids and sediment. nih.govnih.gov

The persistence of a chemical in the water column is also influenced by its degradation rate. While specific degradation studies on Acid Green 5(2-) are limited, information on similar acid dyes suggests that they may be partially biodegradable. For instance, D&C Green No. 5, another acid dye, showed less than 25% elimination in 3 hours and under 70% elimination over 42 days in an activated sludge test, indicating a degree of resistance to biodegradation. nih.gov The chemical structure of Acid Green 5(2-), with its multiple sulfonate groups, contributes to its high water solubility and is a factor in its environmental persistence.

Volatilization Potential from Aqueous Systems

Table 1: Physicochemical Properties Influencing Aquatic Behavior of Acid Green 5(2-)

| Property | Value | Implication for Aquatic Behavior |

| Water Solubility | High (>100 g/L for similar acid dyes) nih.govnih.gov | Remains in the water column. nih.govnih.gov |

| Henry's Law Constant | 1.4 x 10⁻³⁶ atm-cu m/mole (estimated) nih.gov | Not expected to volatilize from water. nih.gov |

| Vapor Pressure | 2.97 x 10⁻⁴² mm Hg at 25°C (estimated) nih.gov | Will exist in the particulate phase if released to air. nih.gov |

| Log Kₒw | 0.82 (estimated) nih.gov | Low potential for bioconcentration in aquatic organisms. nih.gov |

| Bioconcentration Factor (BCF) | 3 (estimated) nih.gov | Low potential for bioconcentration in aquatic organisms. nih.gov |

Partitioning in Soil and Sediment Compartments

Affinity for Organic Matter and Electrostatic Interactions with Solids

The interaction of Acid Green 5(2-) with soil and sediment is largely governed by its low affinity for organic matter. nih.govnih.gov Acid dyes, in general, exhibit very low octanol-water partition coefficients (log Kₒw), which indicates a preference for the aqueous phase over organic phases. nih.govnih.gov The estimated log Kₒw for Acid Green 5(2-) is 0.82. nih.gov This low lipophilicity suggests that it will not significantly bind to the organic fraction of soils and sediments. nih.govnih.gov

However, as an anionic dye with sulfonate groups, Acid Green 5(2-) can participate in electrostatic interactions with solid particles in soil and sediment. canada.ca The extent of this interaction is influenced by the pH of the surrounding environment and the surface charge of the soil or sediment particles. In acidic soils, where mineral surfaces may have a more positive charge, some level of adsorption through electrostatic attraction is possible. gcmonline.com Conversely, in neutral to alkaline soils, repulsion between the negatively charged dye and negatively charged soil colloids would limit adsorption.

Leaching Potential in Soil Systems

The combination of high water solubility and low affinity for organic matter gives Acid Green 5(2-) a high potential for leaching in soil systems. nih.govnih.gov Because it does not strongly adsorb to soil particles, it is likely to be mobile in the soil environment and can be transported with percolating water. fishersci.com This mobility raises concerns about its potential to move through the soil profile and reach groundwater.

The leaching potential is also influenced by soil type. In soils with low organic matter and clay content, the movement of Acid Green 5(2-) would be more pronounced. scielo.br Conversely, in soils with higher clay content, some retardation of its movement might occur due to potential electrostatic interactions, although this is not expected to be a dominant process. scielo.br

Table 2: Factors Influencing the Partitioning and Leaching of Acid Green 5(2-) in Soil

| Factor | Characteristic of Acid Green 5(2-) | Implication for Soil Behavior |

| Affinity for Organic Matter | Low (Estimated log Kₒw of 0.82) nih.gov | Does not readily bind to soil organic matter. nih.govnih.gov |

| Electrostatic Interactions | Anionic dye (contains sulfonate groups) nih.gov | Potential for limited adsorption to positively charged soil particles in acidic conditions. gcmonline.com |

| Water Solubility | High nih.govfishersci.com | High mobility in soil pore water. fishersci.com |

| Leaching Potential | High nih.govnih.gov | Likely to be transported through the soil profile with water flow. fishersci.com |

Degradation and Environmental Remediation Methodologies for Acid Green 5 2

Photocatalytic Degradation Processes

Photocatalysis is an advanced oxidation process that employs a semiconductor material, the photocatalyst, which upon absorption of light energy, generates reactive species capable of degrading organic pollutants. mdpi.com This process is considered a green technique as it can lead to the complete mineralization of organic dyes into carbon dioxide, water, and mineral acids. mdpi.com The effectiveness of photocatalysis for the degradation of Acid Green 5(2-) has been demonstrated using various semiconductor systems, particularly those based on titanium dioxide (TiO2) and zinc oxide (ZnO). iwra.orgmdpi.com

Fundamental Mechanisms of Photocatalysis

The underlying principle of photocatalytic degradation involves the activation of a semiconductor catalyst by photons of sufficient energy. mdpi.com When a semiconductor like TiO2 is irradiated with light energy greater than or equal to its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band. mdpi.com These photogenerated electron-hole pairs are the primary drivers of the subsequent redox reactions that lead to dye degradation.

The highly reactive electron-hole pairs migrate to the surface of the catalyst and initiate a series of reactions with adsorbed water and oxygen molecules to produce various reactive oxygen species (ROS). These ROS are powerful, non-selective oxidizing agents that attack the dye molecules. wikipedia.orgmdpi.com

The primary mechanisms for ROS generation are as follows:

The positive holes (h⁺) in the valence band are powerful oxidants and can directly oxidize the adsorbed Acid Green 5(2-) molecules.

More commonly, these holes react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). iwra.orgmdpi.com

Meanwhile, the electrons (e⁻) in the conduction band can be trapped by molecular oxygen (O₂) adsorbed on the surface, reducing it to form superoxide (B77818) radical anions (•O₂⁻). mdpi.com These superoxide radicals can further react to produce other ROS, including hydroxyl radicals, which are instrumental in the degradation process.

These generated radicals, particularly the hydroxyl radical, are extremely effective in breaking down the complex chromophoric structure of Acid Green 5(2-), leading to its decolorization and eventual mineralization. iwra.orgmdpi.com

Strategies to enhance charge separation and minimize recombination include:

Creating defects in the crystal structure: Crystal defects can act as trapping sites for either electrons or holes, spatially separating them and prolonging their lifetime.

Modifying the catalyst's morphology and surface area: Nanomaterials with high surface areas provide more active sites for reactions and can facilitate more efficient charge transfer to adsorbed species. nih.gov

Doping with other elements or coupling with other materials: Introducing dopants or creating composite materials can create energy level gradients that promote the separation of electrons and holes.

The kinetics of the degradation process are often described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the dye onto the catalyst surface and the subsequent surface reaction. nih.govmdpi.com The rate of degradation is influenced by factors such as the initial dye concentration, catalyst loading, pH, and light intensity, all of which affect the generation and recombination of electron-hole pairs. iwra.orgtandfonline.com

Catalyst System Development and Optimization

Research into the photocatalytic degradation of Acid Green 5(2-) has focused on developing and optimizing catalyst systems to improve efficiency, durability, and cost-effectiveness. The primary areas of investigation include the use of titanium dioxide in various forms and the enhancement of catalytic activity through modification with noble metals or combination with other advanced materials like Metal-Organic Frameworks.

Titanium dioxide (TiO₂) is the most widely used photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. iwra.orgresearchgate.net The commercially available Degussa P-25, a mix of anatase and rutile crystalline phases (approximately 80/20), is often used as a benchmark in degradation studies of dyes like Acid Green 5(2-). iwra.orgnih.gov

Studies on the TiO₂/UV degradation of Acid Blue 9 have shown that the process can achieve complete degradation of the dye. iwra.org The reaction kinetics are significantly influenced by the initial concentrations of both the dye and the catalyst. An increase in the initial dye concentration can lead to a decrease in the degradation rate, as the dye molecules absorb a significant fraction of the UV light, reducing the number of photons reaching the catalyst surface. iwra.org Conversely, increasing the catalyst concentration generally enhances the reaction rate up to an optimal point, beyond which light scattering and particle agglomeration can reduce efficiency. iwra.orgtandfonline.com

The table below summarizes the effect of catalyst and initial dye concentration on the degradation of Acid Blue 9 using TiO₂ P-25 under UV irradiation.

| Initial Dye Concentration (mg L⁻¹) | Catalyst (TiO₂) Concentration (mg L⁻¹) | Rate Constant (k, h⁻¹) | Degradation Time (hours) |

|---|---|---|---|

| 20 | 150 | 1.89 | 2.5 |

| 40 | 150 | 1.08 | 4.0 |

| 60 | 150 | 0.68 | 6.0 |

| 40 | 300 | 1.69 | 2.5 |

| 40 | 450 | 2.54 | 2.0 |

| 40 | 600 | 2.81 | 1.5 |

Data adapted from a kinetic study on Acid Blue 9 degradation. iwra.org

The use of nanosized TiO₂, such as Degussa P-25, is particularly effective due to its high surface area and crystallinity, which enhances its photoactivity compared to bulk rutile TiO₂. nih.govresearchgate.net Research on the degradation of Erioglaucine found that complete removal could be achieved in 25 minutes under optimized conditions with TiO₂ P-25 nanoparticles. tandfonline.com

To overcome the limitations of pure TiO₂, such as its wide bandgap and the rapid recombination of electron-hole pairs, modifications like noble metal doping have been explored. mdpi.comresearchgate.net Doping TiO₂ with noble metals such as platinum (Pt), gold (Au), or silver (Ag) can enhance photocatalytic activity. mdpi.com These metal nanoparticles can act as electron sinks, trapping the photogenerated electrons from the TiO₂ conduction band. This process promotes charge separation, reduces electron-hole recombination, and makes more holes available for generating hydroxyl radicals. acs.org

A study on the photocatalytic degradation of Acid Blue 9 using Pt-loaded TiO₂ (P25) demonstrated a significant increase in activity at low Pt loadings (e.g., 0.34 wt %). acs.org However, higher loadings of the noble metal can become counterproductive by covering the active sites of the TiO₂ surface and acting as recombination centers themselves. acs.org

The table below illustrates the effect of Platinum loading on the degradation rate of Acid Blue 9.

| Catalyst | Apparent Rate Constant (k_app, 10⁻³ min⁻¹) |

|---|---|

| P25 (Pure TiO₂) | 14.0 |

| 0.34 wt % Pt/P25 | 25.0 |

| 0.9 wt % Pt/P25 | 18.0 |

| 1.8 wt % Pt/P25 | 10.0 |

| 3.5 wt % Pt/P25 | 5.0 |

Data adapted from a study on the role of Pt clusters on TiO₂ for Acid Blue 9 degradation. acs.org

Advanced Semiconductor Photocatalysts (e.g., Aluminum Nanoferrites)

The application of advanced semiconductor photocatalysts is a promising approach for the degradation of persistent organic dyes. While materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied for the degradation of Acid Green 5, research into the specific use of aluminum nanoferrites for this particular dye is limited in available literature. However, the efficacy of aluminum nanoferrites in degrading other acidic dyes, such as Acid Green 25, has been demonstrated, suggesting their potential for remediating water contaminated with similar compounds.

Spinel ferrite (B1171679) nanoparticles, including aluminum-doped variants, are noted for their stability, high catalytic activity, and small bandgap, which allows for activation by visible light. These properties make them cost-effective and eco-friendly options for wastewater treatment. For instance, aluminum-doped cobalt ferrite has shown high efficiency in the photocatalytic degradation of methylene (B1212753) blue, another common dye pollutant. The mechanism of action for these ferrites involves the generation of highly reactive oxygen species upon illumination, which then attack and break down the complex structure of the dye molecules.

Kinetic and Thermodynamic Investigations of Photocatalytic Reactions

Kinetic and thermodynamic studies are crucial for understanding the rate and feasibility of the photocatalytic degradation of Acid Green 5. Research has shown that the decolorization process of this dye, particularly using TiO₂ as a photocatalyst, follows pseudo-first-order kinetics. nih.govresearchgate.net

The activation energy (Ea) for the decolorization reaction provides insight into the energy barrier that must be overcome. For the photocatalytic degradation of Acid Green 5 using commercial bulk TiO₂, the activation energy has been determined to be 48.676 kJ mol⁻¹. When using commercial nano TiO₂, the activation energy is lower, at 37.032 kJ mol⁻¹, indicating a more favorable reaction pathway with the nano-catalyst. nih.govresearchgate.net

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) further elucidate the nature of the reaction.

Thermodynamic Parameters for Photocatalytic Degradation of Acid Green 5

| Catalyst | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (kJ mol⁻¹ K⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kJ mol⁻¹) |

|---|---|---|---|---|

| Commercial Bulk TiO₂ | 48.676 | 46.292 | -0.107 | 78.847 |

| Commercial Nano TiO₂ | 37.032 | 34.667 | -0.152 | 80.664 |

Data sourced from studies on the photocatalytic degradation of Light Green SF Yellowish. nih.govresearchgate.net

The positive values for both the activation energy and enthalpy of activation indicate that the photocatalytic degradation of Acid Green 5 is an endothermic process, meaning it requires an input of energy to proceed. nih.govresearchgate.net The positive Gibbs free energy of activation suggests that the reaction is non-spontaneous at standard conditions and requires external energy, in this case from a light source, to drive the degradation. nih.govresearchgate.net The negative entropy values suggest a decrease in randomness at the transition state of the reaction. researchgate.net

Influence of Operational Parameters on Degradation Efficiency

The efficiency of the photocatalytic degradation of Acid Green 5 is significantly influenced by several operational parameters.

The pH of the aqueous solution plays a critical role in the degradation process. Studies have identified an optimal pH of 7.3 for the efficient decolorization of Acid Green 5 using TiO₂. researchgate.net At this neutral pH, the surface charge of the photocatalyst and the ionization state of the dye molecule are optimized for adsorption and subsequent degradation.

Temperature also affects the reaction rate. An increase in temperature generally leads to a higher rate of degradation, which is consistent with the endothermic nature of the reaction as indicated by thermodynamic studies. researchgate.net The reaction rate increases as the temperature rises from 278.15 K to 293.15 K. researchgate.net

While specific studies detailing the systematic variation of light intensity and wavelength for Acid Green 5 degradation are limited, general principles of photocatalysis apply. The rate of photocatalytic degradation is typically dependent on the light intensity. An increase in light intensity generally enhances the degradation rate because it increases the number of photons available to excite the semiconductor catalyst, thereby generating more electron-hole pairs and, consequently, more reactive oxygen species. However, this effect is not limitless; at very high intensities, the reaction rate may level off as the catalyst surface becomes saturated with photons or as the recombination of electron-hole pairs becomes a limiting factor. The specific light intensity used in key studies on Acid Green 5 was 1.409 × 10⁻⁷ Einstein s⁻¹ under UV-A light. researchgate.net

The irradiation wavelength is another critical parameter. For photocatalysis to occur, the energy of the incident photons must be equal to or greater than the bandgap energy of the semiconductor catalyst. For TiO₂ (anatase), which has a bandgap of approximately 3.2 eV, this corresponds to UV light with a wavelength of less than 387 nm.

The concentration of both the photocatalyst and the dye itself are key factors in optimizing the degradation process.

Catalyst Loading: The amount of catalyst used affects the number of active sites available for the reaction. For the degradation of Acid Green 5, the optimal dosage was found to be 1.75 g/L (175 mg/100 mL) for commercial bulk TiO₂ and 2.0 g/L (0.2 g/100 mL) for commercial nano TiO₂. nih.govresearchgate.net Increasing the catalyst loading beyond these optimal points can lead to a decrease in degradation efficiency due to light scattering and the agglomeration of catalyst particles, which reduces the surface area available for light absorption and dye adsorption. nih.gov

Dye Concentration: The initial concentration of Acid Green 5 has an inverse relationship with the degradation rate. As the initial dye concentration increases, the rate of decolorization decreases. nih.gov This is attributed to the fact that at higher concentrations, more dye molecules are adsorbed onto the surface of the catalyst, which can inhibit the penetration of light to the catalyst surface. nih.gov This "screening effect" reduces the number of photons reaching the active sites, thereby lowering the generation of hydroxyl radicals and slowing down the degradation process. nih.gov

Effect of Initial Dye Concentration on Pseudo-First-Order Rate Constant (k)

| Initial Dye Concentration (ppm) | Rate Constant (k) with Bulk TiO₂ (min⁻¹) | Rate Constant (k) with Nano TiO₂ (min⁻¹) |

|---|---|---|

| 15 | 0.0804 | 0.0803 |

| 20 | 0.0599 | 0.0634 |

| 30 | 0.0594 | 0.0403 |

| 40 | 0.0402 | 0.0212 |

| 50 | 0.0374 | - |

Data adapted from Eesa, M.T., et al. (2016). nih.gov

Identification and Characterization of Photocatalytic Degradation Products

The identification and characterization of intermediate and final products of photocatalytic degradation are essential for assessing the detoxification of the dye solution. For Acid Green 5, a triphenylmethane (B1682552) dye, the degradation process is expected to proceed through the attack of highly reactive species, such as hydroxyl radicals (•OH), on the dye's chromophoric structure.

Cleavage of the Chromophore: The initial attack by hydroxyl radicals typically targets the central carbon atom and the conjugated system responsible for the dye's color, leading to decolorization.

N-de-ethylation: The ethyl groups attached to the nitrogen atoms are sequentially removed.

Aromatic Ring Opening: The benzene (B151609) rings in the dye structure are subsequently opened through further oxidation.

Mineralization: The ultimate goal of photocatalysis is the complete mineralization of the organic dye into simple, non-toxic inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻).

Further research employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) would be necessary to isolate and identify the specific intermediate products formed during the photocatalytic degradation of Acid Green 5(2-).

Adsorption-Based Removal Strategies

Adsorption Isotherms and Kinetic Modeling

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The kinetics of adsorption, which describe the rate of solute uptake by an adsorbent, are crucial for understanding the efficiency and mechanism of the adsorption process. Two of the most commonly used models to analyze the kinetics of dye adsorption, including for anionic dyes similar to Acid Green 5(2-), are the pseudo-first-order and pseudo-second-order models. mdpi.comnih.gov

The Pseudo-First-Order (PFO) model , developed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied active sites on the adsorbent's surface. nih.govresearchgate.net It is generally more applicable during the initial stages of the adsorption process. researchgate.net The linear form of the PFO model is expressed as:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

Where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t (min).

k_1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption. nih.govphytopharmajournal.com

A linear plot of log(q_e - q_t) versus t is used to determine the PFO parameters. However, this model is often found to be inadequate for representing the entire adsorption process, fitting well only in the initial phase. researchgate.netresearchgate.net

The Pseudo-Second-Order (PSO) model is more widely used and often provides a better fit for the experimental data over the entire contact time. mdpi.comresearchgate.netacs.org This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.govresearchgate.net The linear form of the PSO model is given by:

t / q_t = 1 / (k_2 * q_e²) + (1 / q_e) * t

Where:

k_2 (g mg⁻¹ min⁻¹) is the rate constant of the pseudo-second-order adsorption. phytopharmajournal.com

The parameters q_e and k_2 can be determined from the slope and intercept of a plot of t/q_t versus t. A high correlation coefficient (R²) value for the PSO model, along with a close agreement between the calculated and experimental q_e values, indicates that the adsorption process follows this kinetic model. nih.govresearchgate.net This suggests that chemisorption is the dominant mechanism. researchgate.net Studies on various dyes, including Acid Green 25, have shown that the PSO model often provides the best fit, indicating that the adsorption process is likely controlled by chemical processes. researchgate.netacs.org

Comparison of Kinetic Models

| Kinetic Model | Linear Equation | Key Assumptions | Typical Applicability |

|---|---|---|---|

| Pseudo-First-Order (PFO) | log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t | Adsorption rate is proportional to the number of available sites; Physisorption. | Often fits the initial stages of adsorption. researchgate.net |

| Pseudo-Second-Order (PSO) | t / q_t = 1 / (k_2 * q_e²) + (1 / q_e) * t | Rate-limiting step is chemisorption; Adsorption capacity is proportional to active sites. researchgate.net | Generally provides a better fit for the entire adsorption process. mdpi.comresearchgate.net |

Parametric Studies on Adsorption Performance

The efficiency of the adsorption process for removing dyes like Acid Green 5(2-) is influenced by several physicochemical parameters. mdpi.com Optimizing these parameters is essential for achieving maximum removal efficiency. nih.gov

Effect of Solution pH and Ionic Strength

The pH of the aqueous solution is a critical factor in the adsorption of ionic dyes. It affects both the surface charge of the adsorbent and the ionization of the dye molecules. nih.govacs.org For anionic dyes like Acid Green 5(2-), adsorption is generally favored at lower (acidic) pH values. researchgate.netnih.gov At acidic pH, the surface of many adsorbents (like activated carbon or biomass) becomes protonated, resulting in a net positive charge. This positive surface charge enhances the electrostatic attraction between the adsorbent and the negatively charged anionic dye molecules, leading to increased adsorption. researchgate.net Conversely, as the pH increases, the adsorbent surface tends to become more negatively charged, causing electrostatic repulsion with the anionic dye and thus decreasing the adsorption capacity. nih.govnih.gov For instance, studies on the adsorption of Acid Blue 113 showed that adsorption was significantly higher in the acid pH range than in the alkaline range. nih.gov

Ionic strength, which is related to the concentration of salts in the wastewater, also plays a role in the adsorption process. The effect of ionic strength can be complex. An increase in ionic strength can sometimes lead to a decrease in adsorption due to competition between the salt anions and the dye anions for the active sites on the adsorbent. ut.ac.ir However, in other cases, increasing ionic strength can enhance adsorption. This is explained by the compression of the electrical double layer on the adsorbent surface, which reduces the electrostatic repulsion between the negatively charged surface and the anionic dye molecules, thereby facilitating adsorption. nih.govnih.gov

Influence of Initial Dye Concentration and Contact Time